1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride
Description
This compound is a specialized organic building block featuring a propan-1-one backbone substituted with azepane (a 7-membered saturated ring) and piperazine (a 6-membered diamine ring). The hydrochloride salt enhances its solubility, making it suitable for synthetic chemistry applications. It is marketed by CymitQuimica as a high-cost reagent (€1,845.00/5g), indicating its niche use in medicinal chemistry or drug discovery .
Properties
CAS No. |
2825005-70-5 |
|---|---|
Molecular Formula |
C13H26ClN3O |
Molecular Weight |
275.82 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-piperazin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H25N3O.ClH/c1-12(15-10-6-14-7-11-15)13(17)16-8-4-2-3-5-9-16;/h12,14H,2-11H2,1H3;1H |
InChI Key |
LZDPEADWMKAJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)N2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride typically involves the reaction of azepane and piperazine with a suitable propanone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. The industrial production process may also include purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its dual heterocyclic rings (azepane and piperazine), which influence steric and electronic properties. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
- CIBA 1002-Go : The pyrazole and o-tolyl groups likely enhance binding to catecholamine transporters or receptors, differentiating it from the azepane-containing target compound .
- 4-FMC: Despite sharing a propanone backbone, the fluorophenyl and methylamino groups align it with stimulants like methcathinone, unlike the azepane-piperazine combination in the target compound .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve water solubility. For example, 4-FMC HCl is a crystalline powder with high solubility, while the target compound’s azepane may introduce moderate lipophilicity .
- Synthetic Accessibility: The benzoxazole derivative (CAS 1266688-93-0) requires multi-step synthesis involving TFA deprotection, whereas simpler analogs like 2-(3-methylphenoxy)-1-(piperazin-1-yl)propan-1-one HCl may be synthesized via direct alkylation .
Q & A
Q. What are the standard synthetic routes for 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one hydrochloride, and what optimization strategies are critical for high yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions between azepane and piperazine derivatives. Key steps include:
- Acylation: Reacting a ketone precursor (e.g., propan-1-one) with azepane under basic conditions to form the azepan-1-yl intermediate.
- Amine Coupling: Introducing the piperazine moiety via a nucleophilic attack, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) .
- Hydrochloride Salt Formation: Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Optimization: Control reaction temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions. Purification via column chromatography or recrystallization ensures >95% purity. Characterization by NMR (¹H/¹³C) and LC-MS confirms structural integrity .
Q. How should researchers characterize the structural and purity parameters of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., azepane’s methylene groups at δ 1.4–1.8 ppm; piperazine protons at δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl (C=O) at ~205 ppm and quaternary carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) matching the theoretical mass (±0.001 Da).
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C-N bond lengths ~1.45 Å in piperazine rings) for absolute configuration validation .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Emergency Measures:
- Storage: Store in airtight containers at 2–8°C, away from moisture and light. Label with GHS-compliant hazard symbols (if applicable) .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced pharmacological activity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
- Molecular Docking: Simulate ligand-receptor interactions (e.g., with serotonin or dopamine receptors) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) .
- Machine Learning: Train models on existing bioactivity data (e.g., IC₅₀ values) to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
Q. What experimental approaches resolve contradictions in reported receptor binding affinities?
Methodological Answer:
- Radioligand Binding Assays: Use ³H-labeled ligands to measure Ki values under standardized conditions (e.g., 25°C, pH 7.4). Normalize data to reference compounds (e.g., haloperidol for dopamine receptors) .
- Functional Assays: cAMP accumulation or calcium flux assays validate receptor activation/inhibition. Compare results across cell lines (e.g., HEK293 vs. CHO) to rule out system-specific biases .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies from varying experimental setups (e.g., buffer composition, receptor density) .
Q. What strategies ensure the compound’s stability in long-term pharmacological studies?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC for byproduct formation (e.g., hydrolysis of the ketone group) .
- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf life.
- pH Optimization: Buffered solutions (pH 4–6) minimize hydrolysis of the hydrochloride salt .
Q. How can researchers address solubility challenges in in vivo models?
Methodological Answer:
- Co-Solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Salt Screening: Explore alternative counterions (e.g., sulfate, citrate) for improved pharmacokinetics .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to increase bioavailability .
Q. What methodologies validate the compound’s selectivity across related receptor subtypes?
Methodological Answer:
- Panel Screening: Test against a broad receptor panel (e.g., CEREP’s Psychoactive Drug Screen) to identify off-target effects.
- Kinase Profiling: Use kinase activity assays (e.g., KINOMEscan) to rule out interference with signaling pathways .
- CRISPR-Cas9 Knockouts: Validate target specificity using receptor-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
